5-Fluoro-1H-indene
Overview
Description
5-Fluoro-1H-indene is a chemical compound with the molecular formula C9H7F . It is a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene .
Synthesis Analysis
The synthesis of 5-Fluoro-1H-indene derivatives has been reported in several studies . For instance, one study described the design and synthesis of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency . Another study reported the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-indene can be analyzed based on its molecular formula C9H7F . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-1H-indene are not detailed in the search results, it’s worth noting that fluorine-substituted compounds often exhibit unique reactivity due to the electronegativity and size of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-1H-indene include a boiling point of 185.9ºC at 760 mmHg and a density of 1.156g/cm3 .Scientific Research Applications
Summary of the Application
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .
Results or Outcomes
These derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
2. Indenothiophene-Based Acceptor Materials for Organic Solar Cells
Summary of the Application
Indenothiophene-based high-performance small molecular electron acceptors are used for organic solar cells .
Methods of Application or Experimental Procedures
Five acceptor molecules with strong donor moiety indenothiophene linked to five different end-capped group acceptor moieties were designed . The structure–property relationship was studied and effects of structural modification on the optoelectronic properties of these acceptors were determined systematically .
Results or Outcomes
Among all designed molecules, one molecule (M5) proved to be a suitable candidate for organic solar cell applications due to better photovoltaic properties including narrow HOMO-LUMO energy gap (2.11 eV), smallest electron mobility (λe = 0.0038 eV), highest λmax values (702.82 nm in gas and 663.09 nm in chloroform solvent) and highest open-circuit voltage (Voc = 1.49 V) .
3. Biosensing and Bioimaging Applications of Indane-1,3-Dione
Summary of the Application
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .
Results or Outcomes
Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
4. Designing Indenothiophene-Based Acceptor Materials for Fullerene-Free Organic Solar Cells
Summary of the Application
An attempt is done to explore indenothiophene-based high-performance small molecular electron acceptors for organic solar cells .
Methods of Application or Experimental Procedures
Five acceptor molecules with strong donor moiety indenothiophene linked to five different end-capped group acceptor moieties were designed . The structure–property relationship was studied and effects of structural modification on the optoelectronic properties of these acceptors were determined systematically .
Results or Outcomes
Among all designed molecules, one molecule proved to be a suitable candidate for organic solar cell applications due to better photovoltaic properties including narrow HOMO-LUMO energy gap (2.11 eV), smallest electron mobility (λe = 0.0038 eV), highest λmax values (702.82 nm in gas and 663.09 nm in chloroform solvent) and highest open-circuit voltage (Voc = 1.49 V) .
5. Chemical Modification of Indane-1,3-Dione
Summary of the Application
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It can be chemically modified to create various derivatives .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .
Results or Outcomes
Indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
6. Synthesis of Biologically Active Molecules
Summary of the Application
Indane-1,3-dione is extensively studied as a synthetic intermediate for the design of many different biologically active molecules .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, indane-1,3-dione can be chemically modified to create various derivatives .
Results or Outcomes
One of its closest analogues, namely indanone, is commonly associated with the design of biologically active compounds . The most relevant examples in this field are undoubtedly Donepezil, which is still under use for the treatment of Alzheimer’s disease , or Indinavir, which is used for the treatment of AIDs disease .
Safety And Hazards
The safety data sheet for 5-Fluoro-2-methyl-1H-indene-3-acetic acid, a related compound, indicates that it is fatal if swallowed, causes serious eye irritation, and is harmful in contact with skin or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-fluoro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAUUKDYIHSGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505347 | |
Record name | 5-Fluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-indene | |
CAS RN |
52031-15-9 | |
Record name | 5-Fluoro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40505347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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